Daclatasvir

Content Navigation

CAS Number

Product Name

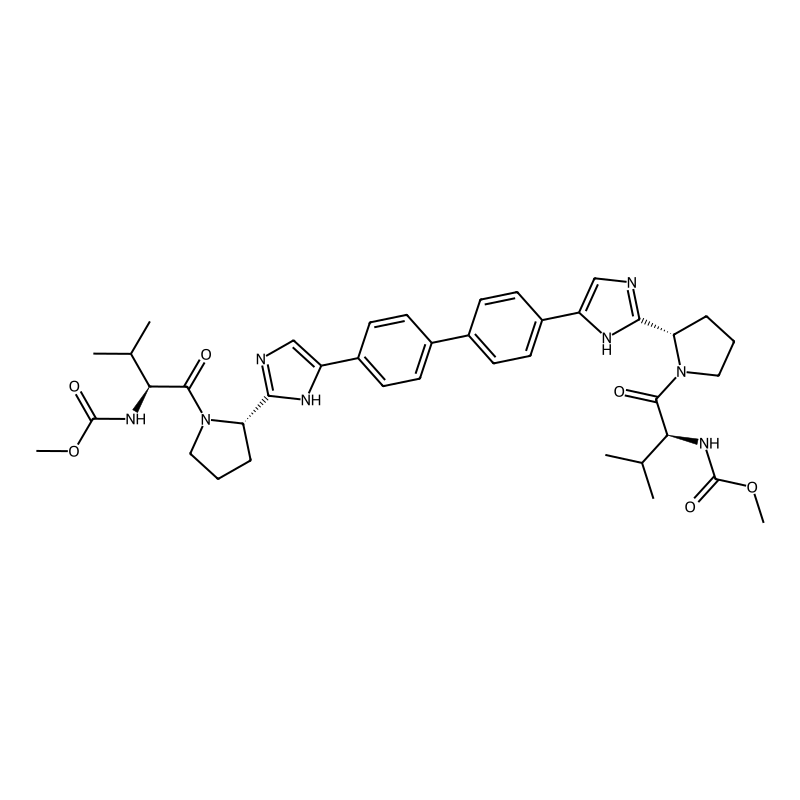

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Inhibiting HCV Replication

Daclatasvir works by specifically targeting a viral protein, NS5A, essential for HCV replication. Studies have shown that Daclatasvir effectively inhibits NS5A function, thereby preventing the virus from multiplying in infected liver cells []. This mechanism makes it a crucial component of highly effective combination therapies for HCV.

Combination Therapy Regimens

Research has focused on Daclatasvir's efficacy in combination with other DAAs to achieve sustained virologic response (SVR), which signifies the eradication of detectable HCV RNA in the blood. Clinical trials have demonstrated that Daclatasvir-based regimens, alongside other DAAs like sofosbuvir, can achieve SVR rates exceeding 90% across diverse patient populations, including those with advanced liver disease or prior treatment failure.

Improved Treatment Outcomes

Scientific research highlights Daclatasvir's contribution to improved treatment outcomes for HCV patients. Compared to older interferon-based therapies, Daclatasvir-containing regimens offer several advantages:

Daclatasvir is an antiviral medication primarily used to treat chronic hepatitis C virus infections. It operates as a direct-acting antiviral agent, specifically targeting the non-structural protein 5A (NS5A) of the hepatitis C virus. By binding to the NS5A protein, daclatasvir inhibits viral replication and assembly, making it a crucial component in combination therapies for hepatitis C. The drug is marketed under the brand name Daklinza and is typically administered orally in tablet form .

Daclatasvir is generally well-tolerated with a manageable side effect profile []. However, potential side effects include fatigue, headache, nausea, and rash []. Daclatasvir is metabolized by the CYP3A enzyme in the liver, and drug interactions can occur with medications that alter CYP3A activity []. It is crucial to consult a healthcare professional before using Daclatasvir to assess potential interactions with other medications.

Daclatasvir's mechanism of action involves binding to the NS5A protein, preventing its interaction with host cell proteins essential for the formation of the viral replication complex. This binding leads to structural modifications in NS5A, inhibiting its function and consequently reducing viral replication . The compound exhibits high affinity for the N-terminus of domain 1 of NS5A, locking it in a conformation that disrupts its normal activity .

Daclatasvir has demonstrated significant antiviral activity against various genotypes of hepatitis C virus. Clinical studies have shown that it effectively reduces HCV RNA levels and achieves sustained virologic response rates when used in combination with other antiviral agents such as sofosbuvir and asunaprevir . Its pharmacokinetics reveal that daclatasvir reaches peak plasma concentrations approximately two hours after administration, with a bioavailability of around 67% .

Traditional Synthesis

The traditional synthesis of daclatasvir involves several key steps:

- Friedel-Crafts Acylation: Biphenyl reacts with chloroacetyl chloride in the presence of aluminum chloride as a catalyst.

- Esterification: The resulting product from the first step reacts with an N-methoxycarbonyl dipeptide containing L-proline and L-valine.

- Formation of Imidazole Heterocycles: The final step involves reacting the intermediate with ammonium acetate in water to create imidazole structures on both sides of the molecule .

Continuous Flow Synthesis

Recent advancements have introduced integrated multi-step continuous flow synthesis methods, which significantly reduce production time and improve efficiency. This method allows for rapid synthesis without intermediate purification, achieving high purity levels within minutes .

Daclatasvir is primarily used in the treatment of hepatitis C virus infections, often in combination with other antiviral medications. Its effectiveness has been established across various clinical trials, leading to its approval for use in multiple countries. The drug is particularly noted for its role in treating patients with genotype 1 and 3 infections .

Daclatasvir is known to interact with several other drugs, especially those metabolized by the cytochrome P450 enzyme system, particularly CYP3A4. Strong inducers of this enzyme can decrease daclatasvir levels and therapeutic efficacy. Additionally, it may cause elevated liver enzymes when combined with certain protease inhibitors like asunaprevir . Monitoring for potential drug-drug interactions is crucial during treatment.

Daclatasvir belongs to a class of compounds known as NS5A inhibitors. Below are some similar compounds along with a comparison highlighting daclatasvir's uniqueness:

| Compound Name | Mechanism | Genotype Coverage | Unique Features |

|---|---|---|---|

| Sofosbuvir | NS5B polymerase inhibitor | 1-6 | Nucleotide analog; inhibits RNA polymerase |

| Ledipasvir | NS5A inhibitor | 1 | Often combined with sofosbuvir |

| Velpatasvir | NS5A inhibitor | 1-6 | Broad genotype coverage; once-daily dosing |

| Ombitasvir | NS5A inhibitor | 1 | Part of a fixed-dose combination therapy |

Daclatasvir is unique due to its specific binding characteristics and structural interactions with NS5A, which differ from those of other inhibitors, allowing it to effectively disrupt viral replication even in resistant strains .

The traditional batch synthesis of daclatasvir relies primarily on Friedel-Crafts acylation followed by peptide coupling strategies. The fundamental synthetic approach begins with biphenyl as the starting material, which undergoes Friedel-Crafts acylation with chloroacetyl chloride using aluminum chloride as a catalyst1. This reaction produces the di-substituted chloroacetyl biphenyl intermediate, which serves as the foundation for subsequent transformations.

The Friedel-Crafts acylation process involves treating biphenyl with two equivalents of chloroacetyl chloride in the presence of anhydrous aluminum chloride in chloroform, converting it to di-substituted chloroacetyl biphenyl [3]. This acylation step typically requires refluxing for 12 hours, followed by extraction with water and acetone for layer separation [3]. The organic layer is dried to yield the solid intermediate for subsequent processing.

Traditional peptide coupling strategies in daclatasvir synthesis utilize N-BOC proline derivatives. The chloroacetyl biphenyl intermediate is coupled with N-BOC proline in the presence of acetonitrile and potassium carbonate to form the peptide-coupled product [3]. This coupling reaction demonstrates the importance of protecting group chemistry in the synthetic sequence, where the BOC group serves as a temporary protecting group for the proline nitrogen.

The peptide coupling methodology extends to the final assembly steps, where various coupling reagents have been employed. Traditional batch synthesis has utilized 1-hydroxybenzotriazole hydrate, diisopropylethylamine, and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride for the final peptide bond formation [4]. These coupling reagents facilitate the formation of amide bonds between the proline-containing intermediates and methoxycarbonyl valine units.

Critical reaction conditions for the traditional batch synthesis include temperature control during the Friedel-Crafts acylation, typically maintained at reflux conditions in chloroform. The subsequent cyclization step involves treatment with ammonium acetate in benzene, refluxing for three hours to form the imidazole rings [3]. Deprotection of the N-BOC groups requires concentrated hydrochloric acid in ethyl alcohol, followed by the final coupling reaction.

A significant challenge in traditional batch synthesis is the handling of multiple purification steps and solvent exchanges between reactions. Each synthetic step requires isolation and purification of intermediates, leading to material losses and extended production times [1]. The traditional route typically achieves total recoveries ranging from 23.9% to 24.4% [1], indicating substantial room for improvement in process efficiency.

Continuous Flow Manufacturing: Multi-Step Integration and Purification Technologies

Continuous flow manufacturing represents a paradigm shift in daclatasvir synthesis, offering significant advantages over traditional batch processes. The development of integrated multi-step continuous flow systems has enabled the ultra-fast production of daclatasvir within 28.2 minutes, achieving a throughput of 11.8 grams per day with 98% HPLC purity5.

The continuous flow approach eliminates the need for intermediate purification and solvent exchange between synthetic steps. A compact manufacturing machine has been developed that integrates multiple reaction chambers with innovative post-synthesis purification equipment [5]. This system demonstrates a much-reduced footprint compared to traditional batch manufacturing while maintaining high product quality.

Multi-step integration in continuous flow synthesis involves the sequential connection of reactor coils through which reactants pass continuously. The Friedel-Crafts acylation step has been optimized for continuous flow conditions using perfluoroalkoxy tubing with an internal diameter of 1000 micrometers and a length of 3.8 meters [7]. The reaction occurs at 100°C with a residence time of 8.9 minutes at 3 bar pressure [7].

Temperature and pressure control in continuous flow systems provide significant advantages for reaction optimization. The ability to rapidly heat reaction mixtures to desired temperatures and operate at elevated pressures eliminates headspace and increases the concentration of volatile compounds in the liquid phase [8]. Operation at elevated pressure (approximately 17 bar) enables the use of solvents above their atmospheric boiling points while maintaining reaction homogeneity [8].

Purification technologies integrated into continuous flow systems include in-line separation of immiscible fluids through membrane-based liquid-liquid separators. These separators allow the organic component to pass through a membrane into a new continuous flow stream, enabling continuous purification without interrupting the reaction sequence [9]. The integration of solid filter cartridges, including silica-based filters, provides smooth operation and effective removal of reaction byproducts [7].

The micro-electro-flow reactor system represents an advanced approach to continuous flow synthesis. This system utilizes patterned electrodeposited nickel or platinum nanoparticles over copper electrodes for carbon-carbon coupling reactions in a co-reductant/oxidant-free process [10]. The electro-flow reactor enables symmetrical substituted biphenyl synthesis with significantly reduced reaction times compared to traditional methods.

Process intensification through continuous flow synthesis allows for the completion of imidazole formation in coil reactors after residence times of only 2 to 5 minutes [8]. High-temperature operation above 150°C is essential for this reaction to form the desired imidazole in high purity [8]. The continuous flow setup enables rapid heating of the reaction mixture to the desired temperature, providing efficient thermal control that would be difficult to achieve in batch processes.

Green Chemistry Approaches: Solvent Reduction and Catalytic Innovations

Green chemistry approaches in daclatasvir synthesis focus on solvent reduction, the use of environmentally benign solvents, and the development of catalytic innovations that minimize environmental impact. A novel and greener synthesis method has been developed that utilizes green solvents such as dimethyl sulfoxide, 2-methyl tetrahydrofuran, and isopropyl alcohol [11]. This approach represents a significant improvement over traditional synthesis routes that rely on more hazardous organic solvents.

Solvent reduction strategies have been implemented through the development of ligand-free catalytic systems. A ligand-free palladium on carbon catalyzed homocoupling of haloarenes in water has been reported, where water serves as the green solvent [12]. This approach achieves desired product yields of 56-81% under mild reaction conditions, demonstrating the feasibility of using water as a reaction medium for pharmaceutical synthesis.

The activation of phase transfer catalysts under microwave irradiation has led to reduced catalyst loading and significant reduction in reaction time from 24 hours to 30 minutes [12]. This microwave-assisted approach represents a key differentiation from existing methods, utilizing ligand-free homocoupling reactions with lower catalyst loading. The combination of microwave irradiation with green chemistry principles provides both environmental benefits and process efficiency improvements.

Catalytic innovations include the development of biocatalytic Friedel-Crafts acylation reactions. A bacterial acyltransferase has been identified that can catalyze Friedel-Crafts carbon-acylation of phenolic substrates in buffer without the need for coenzyme A-activated reagents [13]. This biocatalytic approach achieves conversions reaching up to 99% and accepts various carbon- or oxygen-acyl donors, opening avenues for environmentally sustainable synthesis methods.

The implementation of green chemistry principles has led to the development of synthesis routes that avoid severe-pollution and high-toxicity reagents. Traditional synthesis methods required the use of bromine, which presents significant environmental and safety concerns [1]. The newer green approaches eliminate the need for bromine and avoid processes that require repeated acetic acid washing of reaction systems [1].

Solvent selection in green chemistry approaches prioritizes renewable and less toxic alternatives. The use of 2-methyl tetrahydrofuran as a green solvent represents a significant improvement over traditional organic solvents [11]. This solvent is derived from renewable resources and exhibits lower toxicity profiles compared to conventional solvents used in pharmaceutical synthesis.

Atom economy considerations have driven the development of more efficient synthetic routes. Green chemistry approaches aim to maximize the incorporation of starting materials into the final product while minimizing waste generation [14]. The implementation of one-pot synthesis strategies and multicomponent reactions contributes to improved atom economy and reduced environmental impact.

Structural Analog Synthesis for Structure-Activity Relationship Studies

Structure-activity relationship studies for daclatasvir have revealed critical insights into the molecular determinants of antiviral activity. The development of structural analogs has been essential for understanding the pharmacophore requirements and optimizing therapeutic efficacy. Initial structure-activity studies focused on assessing the effect of changes to peripheral elements bound to the core scaffold, including the amino acid moiety and the N-phenyl and N-furanylmethyl substituents [15].

The structure-activity relationships for the amino acid components demonstrate remarkable specificity. Inversion of the alanine stereoconfiguration reduces antiviral activity by more than 100-fold [15]. Substitution studies reveal that glycine is 10-fold inferior to alanine, while proline provides modest improvement in antiviral potency. All other amino acids afford analogs that are poorly active in replicon assays [15].

Symmetrical binding mode studies have revealed that daclatasvir and similar drugs bind symmetrically to hepatitis C virus NS5A genotype 4a [16]. The symmetric binding mode is supported by both the symmetric features of the ligand and the binding site. Molecular dynamics simulations have validated the stability of predicted protein-ligand complexes, providing insights for the development of new NS5A-directed drugs [16].

The biphenyl core optimization has led to the development of analogs with enhanced activity profiles. The central hydrophobic aromatic biaryl core is surrounded by two terminal peptide caps of varying sizes and characteristics [16]. Most caps include an amide group residue, and modifications to these peripheral elements modulate replicon inhibitory potency over a broad dynamic range.

Asymmetric binding considerations have emerged from comprehensive structure-activity relationship studies. Despite the apparent symmetry of daclatasvir, asymmetric binding modes have been identified at a conserved poly-proline region between positions 31 and 93 of the NS5A protein [17]. These findings suggest that interfering with protein-protein interactions at the membrane interface can explain potent inhibition of replication complex formation.

The development of pan-genotypic activity has been a major focus of structural analog synthesis. The optimization campaign revealed that some members of the chemotype underwent radical dimerization under assay conditions [18]. This discovery redirected efforts toward palindromic molecules, species subsequently shown to complement the dimeric nature of the NS5A protein [18].

Chiral center optimization studies have addressed the stereochemical requirements for optimal activity. The C-2 symmetric compound with bis-L-valine substituents demonstrated enhanced antiviral, absorption, distribution, metabolism, and excretion profiles [15]. The stereoconfiguration of the caps was found to be inverted compared to earlier analogs, highlighting the importance of stereochemical considerations in analog design.

The development of structural analogs has also focused on improving pharmaceutical properties while maintaining antiviral efficacy. Efforts to reduce molecular weight and aromatic content have been undertaken to improve oral bioavailability [15]. The molecular weight considerations are particularly important given that some analogs exceed 800 daltons, potentially limiting their drug-like properties.

XLogP3

UNII

GHS Hazard Statements

H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Drug Indication

FDA Label

Daklinza is indicated in combination with other medicinal products for the treatment of chronic hepatitis C virus (HCV) infection in adults (see sections 4.2, 4.4 and 5.1)., , For HCV genotype specific activity, see sections 4.4 and 5.1.,

Treatment of chronic hepatitis C

Livertox Summary

Drug Classes

Pharmacology

Daclatasvir is an orally available inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A) replication complex, with potential activity against HCV. Although the exact mechanism of action of daclatasvir has yet to be fully determined, this agent, upon oral administration and after intracellular uptake, appears to bind to domain I of the NS5A protein. This inhibits the activity of the NS5A protein and results in the disruption of the viral RNA replication complex, blockage of viral HCV RNA production, and inhibition of viral replication. NS5A, a zinc-binding and proline-rich hydrophilic phosphoprotein, plays a crucial role in HCV RNA replication. HCV is a small, enveloped, single-stranded RNA virus belonging to the Flaviviridae family.

ATC Code

J - Antiinfectives for systemic use

J05 - Antivirals for systemic use

J05A - Direct acting antivirals

J05AP - Antivirals for treatment of hcv infections

J05AP07 - Daclatasvi

Mechanism of Action

Pictograms

Irritant;Health Hazard

Wikipedia

Biological Half Life

Use Classification

Antivirals for systemic use -> Human pharmacotherapeutic group

Human Drugs -> EU pediatric investigation plans

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Guedj J, Dahari H, Rong L, Sansone ND, Nettles RE, Cotler SJ, Layden TJ, Uprichard SL, Perelson AS: Modeling shows that the NS5A inhibitor daclatasvir has two modes of action and yields a shorter estimate of the hepatitis C virus half-life. Proc Natl Acad Sci U S A. 2013 Mar 5;110(10):3991-6. doi: 10.1073/pnas.1203110110. Epub 2013 Feb 19. [PMID:23431163]

Lee C: Daclatasvir: potential role in hepatitis C. Drug Des Devel Ther. 2013 Oct 16;7:1223-33. doi: 10.2147/DDDT.S40310. eCollection 2013. [PMID:24204123]

Smith MA, Regal RE, Mohammad RA: Daclatasvir: A NS5A Replication Complex Inhibitor for Hepatitis C Infection. Ann Pharmacother. 2016 Jan;50(1):39-46. doi: 10.1177/1060028015610342. Epub 2015 Oct 20. [PMID:26486762]

Berger C, Romero-Brey I, Radujkovic D, Terreux R, Zayas M, Paul D, Harak C, Hoppe S, Gao M, Penin F, Lohmann V, Bartenschlager R: Daclatasvir-like inhibitors of NS5A block early biogenesis of hepatitis C virus-induced membranous replication factories, independent of RNA replication. Gastroenterology. 2014 Nov;147(5):1094-105.e25. doi: 10.1053/j.gastro.2014.07.019. Epub 2014 Jul 18. [PMID:25046163]

Myers RP, Shah H, Burak KW, Cooper C, Feld JJ: An update on the management of chronic hepatitis C: 2015 Consensus guidelines from the Canadian Association for the Study of the Liver. Can J Gastroenterol Hepatol. 2015 Jan-Feb;29(1):19-34. Epub 2015 Jan 13. [PMID:25585348]

Li W, Zhao W, Liu X, Huang X, Lopez OD, Leet JE, Fancher RM, Nguyen V, Goodrich J, Easter J, Hong Y, Caceres-Cortes J, Chang SY, Ma L, Belema M, Hamann LG, Gao M, Zhu M, Shu YZ, Humphreys WG, Johnson BM: Biotransformation of Daclatasvir In Vitro and in Nonclinical Species: Formation of the Main Metabolite by Pyrrolidine delta-Oxidation and Rearrangement. Drug Metab Dispos. 2016 Jun;44(6):809-20. doi: 10.1124/dmd.115.068866. Epub 2016 Mar 30. [PMID:27029743]

American Association for the Study of Liver Diseases; Infectious Diseases Society of America. HCV guidance. http://hcvguidelines.org. Accessed June 12, 2017.

American Liver Foundation: Advances in Medications to Treat Hepatitis C

FDA Approved Drug Products: Daklinza (Daclatasvir) Oral Tablet

NPRA: Dasvir (Daclatasvir) Oral Tablet